molecular formula C11H13ClO B2880590 (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL CAS No. 1662689-01-1

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL

Cat. No. B2880590
CAS RN: 1662689-01-1
M. Wt: 196.67
InChI Key: ARYRPLFQFILOCQ-WDEREUQCSA-N
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Description

“(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL” is a compound that contains a cyclopentane ring, which is a five-membered cyclic structure. The compound also has a hydroxyl group (-OH) and a chlorophenyl group attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Luminescent Properties and Metal Interactions

Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, which include derivatives of 4-chlorophenyl compounds, highlights their potential in examining fluid- and solid-state interactions and luminescent properties. These complexes are emissive in fluid solutions at room temperature, suggesting applications in materials science and luminescence-based technologies (Lai et al., 1999).

Catalytic Applications

A study on cyclopentadienylosmium compounds containing unsaturated carbon donor coligands has shown how these compounds, through their structure and reactivity, can be utilized in catalysis, specifically in reactions that form π-alkyne complexes and their derivatives. Such research indicates the potential for developing new catalytic processes in organic synthesis (Crochet et al., 1998).

Green Chemistry and Industrial Applications

The development of a practical enzymatic process for preparing chiral alcohols, including derivatives closely related to "(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol," exemplifies advances in green chemistry. This process offers high conversion and enantiomeric excess, showcasing the efficiency of biocatalysis for industrial applications (Guo et al., 2017).

Photophysical Studies

Investigations into the photophysical properties of mononuclear and binuclear cyclometalated palladium(II) complexes, including those with 4-chlorophenyl groups, provide insights into their emissive behavior and potential applications in light-emitting devices and sensors. Such studies contribute to our understanding of the structural factors that influence luminescence in metal complexes (Lai et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRPLFQFILOCQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL

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